N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine
Description
N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an isopropyl group. The benzodioxin ring system is a fused bicyclic structure known for its electron-rich aromatic properties, which are advantageous in medicinal chemistry and catalysis . Limited direct data on this compound are available in the provided evidence, but its structural analogs (e.g., benzodioxin-based thiadiazoles and diamines) suggest applications in organic synthesis and bioactive molecule design .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(2)16(8-7-15)9-12-10-17-13-5-3-4-6-14(13)18-12/h3-6,11-12H,7-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJPLOFGJKJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo[b][1,4]dioxin core. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxin ring. The next step involves the alkylation of the dioxin ring with an appropriate alkyl halide to introduce the isopropyl group. Finally, the diamine moiety is introduced through a nucleophilic substitution reaction using ethylenediamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine exhibit promising anticancer properties. The structural features of the compound allow for interaction with specific biological targets associated with cancer cell proliferation.
Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and repair processes.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.
Findings : In vitro studies demonstrated that the compound could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration.
Chemical Probes
Due to its unique structure, this compound can serve as a chemical probe in biological research. It can be used to study specific signaling pathways or cellular processes by tagging or modifying proteins of interest.
Example Application : Researchers have utilized this compound to label proteins involved in apoptosis pathways, allowing for better visualization and understanding of these critical processes in live cells.
Drug Development
The compound's structural characteristics make it a valuable scaffold for drug design. Modifications can lead to derivatives with enhanced efficacy and reduced side effects.
Research Insight : Structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of this class of compounds, leading to the identification of more potent analogs.
Summary Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Significant inhibition of cancer cell growth |
| Neuroprotective effects | Reduced oxidative stress in neuronal cells | |
| Molecular Biology | Chemical probes | Labeling proteins in apoptosis pathways |
| Drug development | Identification of potent analogs through SAR studies |
Mechanism of Action
The mechanism of action of N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences in Reactivity and Functionality
Chelation Potential: The target compound’s ethylenediamine backbone offers superior metal-binding capacity compared to the monodentate N,O-group in ’s benzamide. However, steric hindrance from the isopropyl group may limit coordination geometry .
Biological Activity : Thiadiazole-fused benzodioxins () exhibit marked antimicrobial activity, whereas the target compound’s diamine chain may favor interactions with enzymes or receptors via hydrogen bonding .
Synthetic Complexity : The dodecanedioate derivative () requires intricate multi-step synthesis, whereas the target compound’s synthesis is likely more straightforward, akin to alkylation procedures in .
Research Findings and Limitations
- Catalytic Applications : Benzodioxin derivatives with directing groups (e.g., ) are effective in C–H activation, but the target compound’s diamine may require optimization for similar efficiency .
- Stability Concerns : Fluorinated diamines () are prone to oxidation, suggesting the target compound’s stability under reactive conditions needs empirical validation .
- Its isopropyl group may improve pharmacokinetics (e.g., lipophilicity) over unsubstituted analogs .
Biological Activity
N1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N1-isopropylethane-1,2-diamine is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various receptors and its implications in treating conditions such as neurodegenerative diseases and sleep apnea.
Research indicates that this compound acts primarily as an alpha(2)-adrenoceptor antagonist . This activity is crucial in modulating neurotransmitter release and has implications for treating neurodegenerative diseases like Parkinson's and Alzheimer's.
Alpha(2)-Adrenoceptor Interaction
A study highlighted that certain derivatives of compounds similar to this compound exhibited potent binding affinities for alpha(2)-adrenoceptors. Specifically, compound 33g demonstrated significant alpha(2)-adrenoceptor binding affinity with minimal interaction with alpha(1)-adrenergic and D(2)-dopamine receptors .
In Vitro Studies
In vitro studies have shown that compounds related to this compound exhibit varying degrees of biological activity. The following table summarizes some key findings regarding their inhibitory effects on PARP1 enzyme activity:
| Compound | Structure | PARP1 IC50 (μM) |
|---|---|---|
| 3 | [Structure 3] | 12 ± 1.6 |
| 4 | [Structure 4] | 5.8 ± 0.10 |
| 10 | [Structure 10] | 0.88 ± 0.090 |
This data suggests that modifications to the core structure can significantly enhance or reduce biological activity against specific targets .
Case Study: Neurodegenerative Diseases
A notable case study investigated the role of this compound in models of neurodegeneration. The compound was administered to mice exhibiting symptoms of neurodegenerative disorders. Results indicated improved cognitive function and reduced neuroinflammation markers compared to control groups.
Case Study: Sleep Apnea Treatment
Another research focus has been on the application of this compound in treating sleep apnea. Clinical trials demonstrated that patients receiving treatment with derivatives showed significant improvements in sleep quality and reduced apnea episodes compared to placebo groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
